REACTION_CXSMILES
|
FC(F)(F)C(O)=O.[Cl:8][C:9]1[C:14]([CH:15]=[O:16])=[C:13]([NH:17]C(=O)OC(C)(C)C)[CH:12]=[CH:11][N:10]=1.ClCCl>CC(OC)(C)C>[NH2:17][C:13]1[C:14]([CH:15]=[O:16])=[C:9]([Cl:8])[N:10]=[CH:11][CH:12]=1
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Name
|
|
Quantity
|
17.4 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
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Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=CC(=C1C=O)NC(OC(C)(C)C)=O
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
CC(C)(C)OC
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Control Type
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UNSPECIFIED
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Setpoint
|
35 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the temperature below 25° C
|
Type
|
TEMPERATURE
|
Details
|
cooled to room temperature
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
the filter cake rinsed with MTBE (10 mL×2)
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Type
|
DRY_WITH_MATERIAL
|
Details
|
Solid 1-5c TFA salt was dried under vacuum
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |